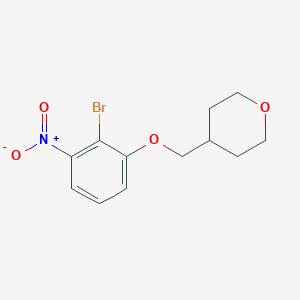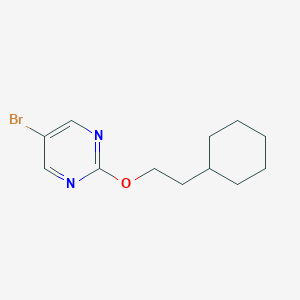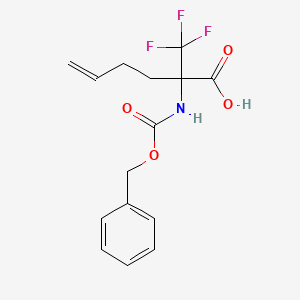
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid is an organic compound that features both a trifluoromethyl group and a benzyloxycarbonylamino group. These functional groups are often found in compounds with significant biological or chemical activity, making this compound potentially interesting for various applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid typically involves multiple steps:
Starting Materials: The synthesis might start with a hexenoic acid derivative.
Introduction of Trifluoromethyl Group: This can be achieved through the use of reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl group can be introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the double bond in the hexenoic acid moiety.
Reduction: Reduction reactions could target the carbonyl group or the double bond.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: Possible precursor for pharmaceutical compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical precursor, the compound might interact with specific enzymes or receptors in the body. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which could affect their biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hexanoic acid: Similar but without the double bond.
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)pent-5-enoic acid: Similar but with a shorter carbon chain.
Uniqueness
The presence of both the trifluoromethyl group and the benzyloxycarbonylamino group in 2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid makes it unique, potentially offering a combination of properties not found in other compounds.
Propiedades
IUPAC Name |
2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c1-2-3-9-14(12(20)21,15(16,17)18)19-13(22)23-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHUZKQOWFUNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
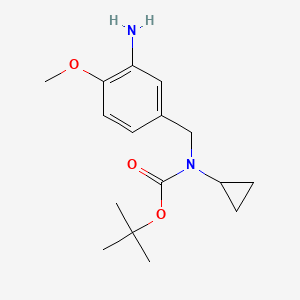
![B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)

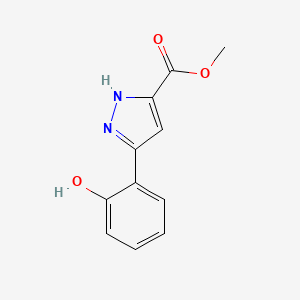
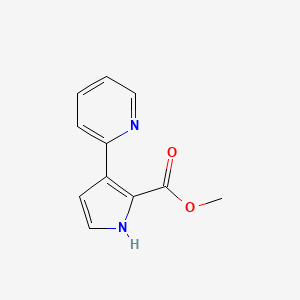
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
